![molecular formula C12H8N2O4 B11872154 [3,4'-Bipyridine]-3',5'-dicarboxylic acid](/img/structure/B11872154.png)
[3,4'-Bipyridine]-3',5'-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,4’-Bipyridine]-3’,5’-dicarboxylic acid is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of carboxylic acid groups at the 3 and 5 positions of one of the pyridine rings adds to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridine]-3’,5’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides . This reaction is often catalyzed by palladium and requires specific conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for bipyridine derivatives, including [3,4’-Bipyridine]-3’,5’-dicarboxylic acid, often involve metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling . These methods are optimized for large-scale production, focusing on maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
[3,4’-Bipyridine]-3’,5’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
[3,4’-Bipyridine]-3’,5’-dicarboxylic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of [3,4’-Bipyridine]-3’,5’-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. For example, in medicinal applications, the compound can inhibit phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and improved cardiac function .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Commonly used in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine:
Uniqueness
[3,4’-Bipyridine]-3’,5’-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which enhances its reactivity and versatility in forming complexes. This makes it particularly valuable in applications requiring precise coordination and stability.
Propiedades
Fórmula molecular |
C12H8N2O4 |
|---|---|
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
4-pyridin-3-ylpyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)8-5-14-6-9(12(17)18)10(8)7-2-1-3-13-4-7/h1-6H,(H,15,16)(H,17,18) |
Clave InChI |
ZNQWPJOLIYWZQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C=NC=C2C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


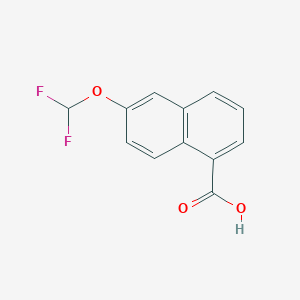
![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)
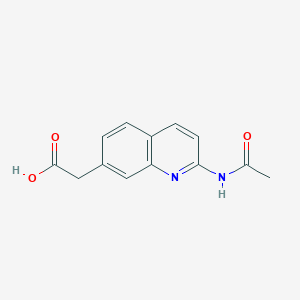
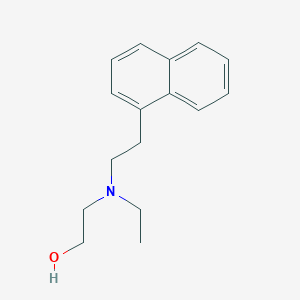
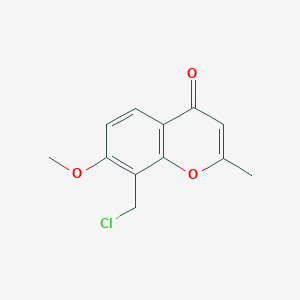
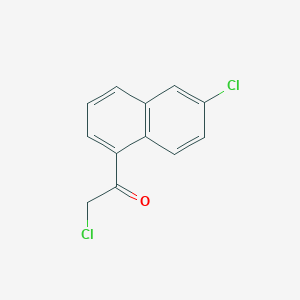

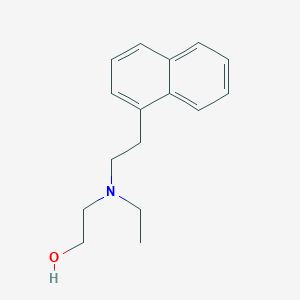


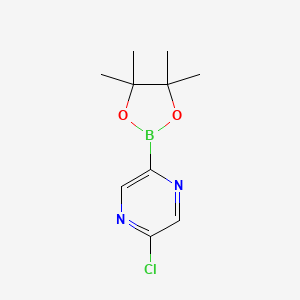
![2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11872128.png)
![2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline](/img/structure/B11872139.png)

